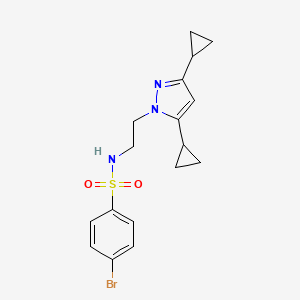![molecular formula C10H13ClFN B2536082 [(1R,2R)-2-(4-fluorophenyl)cyclopropyl]methanamine hydrochloride CAS No. 1909287-82-6](/img/structure/B2536082.png)
[(1R,2R)-2-(4-fluorophenyl)cyclopropyl]methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1R,2R)-2-(4-fluorophenyl)cyclopropyl]methanamine hydrochloride, also known as FCPCA, is a chemical compound that has been of interest to researchers due to its potential applications in scientific research.
作用機序
The mechanism of action of [(1R,2R)-2-(4-fluorophenyl)cyclopropyl]methanamine hydrochloride involves its binding to TAAR1, which activates downstream signaling pathways. This activation can lead to the modulation of neurotransmitter release, ion channel activity, and other cellular processes. The precise mechanisms by which TAAR1 activation produces these effects are still being investigated, but it is thought to involve interactions with other proteins and signaling molecules within the cell.
Biochemical and Physiological Effects:
[(1R,2R)-2-(4-fluorophenyl)cyclopropyl]methanamine hydrochloride has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that [(1R,2R)-2-(4-fluorophenyl)cyclopropyl]methanamine hydrochloride can modulate the release of dopamine and other neurotransmitters from neuronal cells, as well as affect the activity of ion channels and other signaling pathways. In vivo studies have shown that [(1R,2R)-2-(4-fluorophenyl)cyclopropyl]methanamine hydrochloride can produce effects on locomotor activity, anxiety-like behavior, and other physiological processes in animal models.
実験室実験の利点と制限
One advantage of [(1R,2R)-2-(4-fluorophenyl)cyclopropyl]methanamine hydrochloride as a research tool is its high selectivity for TAAR1, which allows for precise modulation of this receptor without affecting other signaling pathways. Additionally, [(1R,2R)-2-(4-fluorophenyl)cyclopropyl]methanamine hydrochloride has been shown to be stable and have good solubility in aqueous solutions, making it easy to work with in laboratory settings. However, one limitation of [(1R,2R)-2-(4-fluorophenyl)cyclopropyl]methanamine hydrochloride is its potential for off-target effects, which can complicate the interpretation of results in some experiments.
将来の方向性
There are several potential future directions for research involving [(1R,2R)-2-(4-fluorophenyl)cyclopropyl]methanamine hydrochloride. One area of interest is the role of TAAR1 in psychiatric disorders such as schizophrenia and depression, and the potential for [(1R,2R)-2-(4-fluorophenyl)cyclopropyl]methanamine hydrochloride as a therapeutic agent in these conditions. Additionally, further investigation into the mechanisms by which TAAR1 activation produces its effects could lead to a better understanding of cellular signaling pathways and the development of new drugs targeting these pathways. Finally, the synthesis and characterization of new TAAR1 ligands based on the structure of [(1R,2R)-2-(4-fluorophenyl)cyclopropyl]methanamine hydrochloride could lead to the development of even more selective and potent research tools in the future.
合成法
[(1R,2R)-2-(4-fluorophenyl)cyclopropyl]methanamine hydrochloride can be synthesized through a multi-step process involving the reaction of cyclopropylcarbinol with 4-fluorobenzaldehyde, followed by reduction with sodium borohydride and subsequent reaction with formaldehyde and ammonium chloride. This synthesis method has been described in detail in a research paper by Li et al. (2013).
科学的研究の応用
[(1R,2R)-2-(4-fluorophenyl)cyclopropyl]methanamine hydrochloride has been primarily used in scientific research as a ligand for the trace amine-associated receptor 1 (TAAR1). TAAR1 is a G protein-coupled receptor that is expressed in the brain and has been implicated in a variety of physiological processes, including the regulation of dopamine and serotonin signaling. [(1R,2R)-2-(4-fluorophenyl)cyclopropyl]methanamine hydrochloride has been found to be a potent and selective agonist of TAAR1, making it a useful tool for studying the function of this receptor.
特性
IUPAC Name |
[(1R,2R)-2-(4-fluorophenyl)cyclopropyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c11-9-3-1-7(2-4-9)10-5-8(10)6-12;/h1-4,8,10H,5-6,12H2;1H/t8-,10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQAVKPTKBXDEY-GNAZCLTHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=C(C=C2)F)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C2=CC=C(C=C2)F)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1R,2R)-2-(4-fluorophenyl)cyclopropyl]methanamine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)butanamide](/img/structure/B2535999.png)




![2-{ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid](/img/structure/B2536006.png)

![5-[Benzyl(methyl)amino]-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2536012.png)

![2-(4-(Methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2536014.png)
![7'a-Methylspiro[1,3-dioxolane-2,5'-2,3,3a,4,6,7-hexahydroindene]-1'-one](/img/structure/B2536015.png)


![2-(4-fluorophenyl)-3-(hydroxymethyl)-5-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2536022.png)